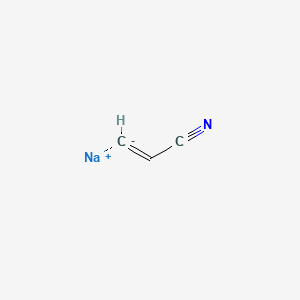
Sodium;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is widely used in various industrial applications due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;prop-2-enenitrile involves two main steps:
Polymerization of 2-Propenenitrile (Acrylonitrile): This step involves the polymerization of acrylonitrile to form polyacrylonitrile.
Hydrolysis to Form the Sodium Salt: The polyacrylonitrile is then subjected to hydrolysis in the presence of a sodium hydroxide solution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The carboxylate groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of the polymer .
Wissenschaftliche Forschungsanwendungen
Polymer Production
Sodium prop-2-enenitrile is a crucial monomer in the production of several polymers, including:
| Polymer Type | Description |
|---|---|
| Polyacrylonitrile (PAN) | Used in textiles, as it has excellent strength and chemical resistance. |
| Acrylonitrile Butadiene Styrene (ABS) | A tough, impact-resistant plastic used in automotive and consumer goods. |
| Styrene-Acrylonitrile (SAN) | A clear plastic often used for food containers and household items. |
These polymers are synthesized through radical polymerization processes, where sodium prop-2-enenitrile acts as a key building block.
Organic Synthesis
Sodium prop-2-enenitrile serves as an important precursor in organic synthesis. It is involved in various reactions, such as:
- Hydrogenation : Converting sodium prop-2-enenitrile into propionitrile.
- Hydrolysis : Producing acrylamide, which is widely used in water treatment and as a flocculant.
The compound's reactivity allows it to participate in cyanoethylation reactions with nucleophiles, leading to the formation of specialty chemicals.
Pharmaceutical Applications
Sodium prop-2-enenitrile derivatives have shown potential in pharmaceutical applications, particularly in the synthesis of:
| Compound | Application |
|---|---|
| Acrylamide | Used in drug delivery systems and as a component in hydrogels for medical applications. |
| Antimicrobial agents | Compounds derived from sodium prop-2-enenitrile exhibit antimicrobial properties. |
Research indicates that certain derivatives can inhibit specific enzymes, making them candidates for drug development .
Agricultural Uses
In agriculture, sodium prop-2-enenitrile is utilized as a fumigant and insecticide. Its efficacy against pests has been documented, contributing to its use in crop protection strategies.
Material Science
Sodium prop-2-enenitrile is also employed in the development of advanced materials, including:
| Material Type | Description |
|---|---|
| Conductive Polymers | Used in electronics for sensors and conductive films. |
| Biodegradable Plastics | Enhances the properties of bioplastics for environmental sustainability. |
Case Study 1: Polymer Synthesis
A study demonstrated the synthesis of polyacrylonitrile fibers using sodium prop-2-enenitrile as a precursor. The fibers exhibited high tensile strength and thermal stability, making them suitable for applications in textiles and composites .
Case Study 2: Antimicrobial Activity
Research on derivatives of sodium prop-2-enenitrile revealed significant antimicrobial activity against various pathogens. One derivative showed over 80% inhibition of urease enzyme activity at specific concentrations, indicating potential therapeutic applications .
Case Study 3: Agricultural Application
Field trials using sodium prop-2-enenitrile as an insecticide showed effective pest control with minimal environmental impact compared to traditional chemicals. This application highlights its role in sustainable agriculture practices .
Wirkmechanismus
The mechanism of action of Sodium;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The carboxylate groups in the polymer can form ionic bonds with metal ions, making it useful in applications such as water treatment and metal ion sequestration . Additionally, the polymer’s structure allows it to interact with biological molecules, making it suitable for biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylic Acid: Similar in structure but lacks the nitrile groups present in Sodium;prop-2-enenitrile.
Polyacrylamide: Contains amide groups instead of nitrile groups.
Sodium Polyacrylate: Similar in having sodium carboxylate groups but differs in the polymer backbone.
Uniqueness
This compound is unique due to its combination of nitrile and carboxylate groups, which impart distinct chemical properties and reactivity. This makes it particularly versatile for a wide range of applications, from industrial to biomedical .
Eigenschaften
CAS-Nummer |
61788-39-4 |
|---|---|
Molekularformel |
C3H2NNa |
Molekulargewicht |
75.04 g/mol |
IUPAC-Name |
sodium;prop-2-enenitrile |
InChI |
InChI=1S/C3H2N.Na/c1-2-3-4;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
NTOWCTQVNUDKBY-UHFFFAOYSA-N |
SMILES |
[CH-]=CC#N.[Na+] |
Kanonische SMILES |
[CH-]=CC#N.[Na+] |
Key on ui other cas no. |
61788-39-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















